Cas no 2137689-02-0 (1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl-)

1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl-
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- インチ: 1S/C11H14N2O/c1-13-11(14)8-3-2-7-5-10(12)6-9(7)4-8/h2-4,10H,5-6,12H2,1H3,(H,13,14)
- InChIKey: SHHHOZGJXKJZER-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(C(NC)=O)C=C2)CC1N
1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767089-0.1g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 0.1g |
$1081.0 | 2024-05-22 | |
Enamine | EN300-767089-5.0g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 5.0g |
$3562.0 | 2024-05-22 | |
Enamine | EN300-767089-10.0g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 10.0g |
$5283.0 | 2024-05-22 | |
Enamine | EN300-767089-0.5g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 0.5g |
$1180.0 | 2024-05-22 | |
Enamine | EN300-767089-0.05g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 0.05g |
$1032.0 | 2024-05-22 | |
Enamine | EN300-767089-1.0g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 1.0g |
$1229.0 | 2024-05-22 | |
Enamine | EN300-767089-2.5g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 2.5g |
$2408.0 | 2024-05-22 | |
Enamine | EN300-767089-0.25g |
2-amino-N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
2137689-02-0 | 95% | 0.25g |
$1131.0 | 2024-05-22 |
1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl-に関する追加情報
Comprehensive Overview of 1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- (CAS No. 2137689-02-0)
The compound 1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- (CAS No. 2137689-02-0) is a specialized organic molecule with a unique structural framework. Its indene-carboxamide backbone, combined with the 2-amino-2,3-dihydro and N-methyl functional groups, makes it a subject of interest in pharmaceutical and material science research. This article delves into its properties, potential applications, and relevance to current scientific trends, addressing common queries such as "What is the role of indene derivatives in drug discovery?" and "How do N-methylated carboxamides enhance bioavailability?".
Structurally, 1H-Indene-5-carboxamide, 2-amino-2,3-dihydro-N-methyl- features a fused bicyclic system, which is pivotal for its stability and reactivity. The presence of the carboxamide group at the 5-position and the amino moiety at the 2-position introduces hydrogen-bonding capabilities, a feature often exploited in ligand design for protein-targeted therapies. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors, a hot topic in oncology due to the rising demand for precision medicine solutions.
In the context of green chemistry and sustainable synthesis, this compound aligns with the growing emphasis on atom-efficient methodologies. Its synthesis often involves catalytic asymmetric hydrogenation, a technique frequently searched in academic and industrial circles. Questions like "How to optimize the enantioselectivity of indene derivatives?" highlight the compound's relevance to modern chiral synthesis challenges. Additionally, its N-methyl group is a focal point for discussions on metabolic stability, a critical factor in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
The 1H-Indene-5-carboxamide core also intersects with computational chemistry trends. Molecular docking studies often explore its interactions with biological targets, addressing queries such as "Can indene-based compounds modulate GPCRs?"—a frequent search term in AI-driven drug discovery platforms. Its lipophilicity and polar surface area are routinely analyzed using QSAR (Quantitative Structure-Activity Relationship) models, reflecting the industry's shift toward data-driven design.
Beyond pharmaceuticals, 2-amino-2,3-dihydro-N-methyl-1H-indene-5-carboxamide has potential in advanced material science. Its rigid structure and functional groups make it a candidate for organic semiconductors or photovoltaic applications, topics gaining traction due to the global push for renewable energy. Searches like "Are indene derivatives suitable for OLEDs?" underscore its versatility.
In summary, CAS No. 2137689-02-0 represents a multifaceted compound with applications spanning drug development, catalysis, and materials engineering. Its study addresses pressing scientific questions while aligning with industry trends such as sustainability, AI-aided research, and personalized medicine. As research progresses, this molecule is poised to remain a key player in innovation-driven chemistry.
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